molecular formula C11H9ClO3 B1351187 Ethyl 5-chlorobenzofuran-2-carboxylate CAS No. 59962-89-9

Ethyl 5-chlorobenzofuran-2-carboxylate

Cat. No. B1351187
Key on ui cas rn: 59962-89-9
M. Wt: 224.64 g/mol
InChI Key: KTBFFSXNFOOSEH-UHFFFAOYSA-N
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Patent
US04939140

Procedure details

To a suspension of ethyl-5-chloro-benzofuran carboxylate (1.05 g), prepared according to Helv. Chim. Acta., 818 (1935), in tetrahydrofuran (10 ml) was added lithium aluminum hydride (0.1 g). The mixture was stirred at room temperature for 1 hour. Ethyl acetate (50 ml) was slowly added to the reaction mixture, and the whole mixture was poured onto water (50 ml). The organic extract was separated, washed with water (2×25 ml), dried and evaporated to obtain 2-hydroxymethyl-5-cnlorobenzofuran as an oil [0.87 g; 'HNMR (CDCl3, 60 MHz): 4.6 (s, 2H), 6.6-7.4 (m, 4H)]. This material was added to a solution of methanesulfonyl chloride (1.15 g) in methylene chloride (20 ml) containing pyridine (1 ml). After stirring the reaction overnight it was poured onto ice-water (20 ml) and the organic extract was first washed with 10% HCl (5 ml) and then with water (2×10 ml). The washed extract was dried and evaporated to obtain 2-chloromethyl-5-chlorobenzofuran as a clear oil (yield: 0.5 g); HNMR (CDCl3, 60 MHz): 4.65 (s, 2H), 6.6 (s, 1H), 6.8-7.4 (m, 3H).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[O:7][C:8]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:9]=2[CH:10]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)(=O)C.CS([Cl:32])(=O)=O>O1CCCC1.C(Cl)Cl.N1C=CC=CC=1>[Cl:32][CH2:4][C:6]1[O:7][C:8]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:9]=2[CH:10]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1)C=C(C=C2)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.15 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
the whole mixture was poured onto water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with water (2×25 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain 2-hydroxymethyl-5-cnlorobenzofuran as an oil [0.87 g
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the reaction overnight it
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was poured onto ice-water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was first washed with 10% HCl (5 ml)
EXTRACTION
Type
EXTRACTION
Details
The washed extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC=1OC2=C(C1)C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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